molecular formula C8H7N3O4 B12985480 Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

Cat. No.: B12985480
M. Wt: 209.16 g/mol
InChI Key: XQGXIQLYZPXICG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate is an organic compound with a complex heterocyclic structure. This compound is characterized by the presence of a pyrazine ring fused with an oxazine ring, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate can be used to obtain related compounds .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate is unique due to its specific ring structure and the presence of both pyrazine and oxazine rings.

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

methyl 3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C8H7N3O4/c1-14-8(13)4-2-9-7-6(10-4)11-5(12)3-15-7/h2H,3H2,1H3,(H,10,11,12)

InChI Key

XQGXIQLYZPXICG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)NC(=O)CO2

Origin of Product

United States

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